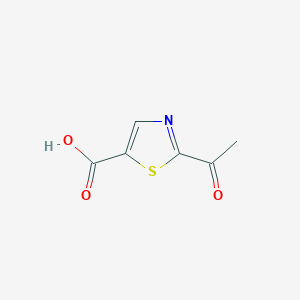

2-Acetylthiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGFPYQXSGAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678762 | |

| Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095824-76-2 | |

| Record name | 2-Acetyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095824-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Acetylthiazole-5-carboxylic acid chemical properties

An In-depth Technical Guide to 2-Acetylthiazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. The thiazole ring is a foundational scaffold in numerous biologically active molecules, and this particular derivative, featuring both a carboxylic acid and an acetyl group, presents a versatile platform for synthetic diversification.[1][2][3] This document delves into the core physicochemical properties, detailed spectroscopic profile, validated synthesis protocols, and chemical reactivity of the title compound. It further explores its potential applications in drug discovery and medicinal chemistry, supported by an analysis of its safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a key building block in their synthetic endeavors.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions have established it as a cornerstone in the design of therapeutic agents.[4] Thiazole motifs are integral to a wide array of approved drugs, including the anti-cancer agent Dasatinib and the antimicrobial sulfathiazole, as well as natural products like Vitamin B1 (Thiamine).[5][6]

This compound (CAS No: 1095824-76-2) emerges as a particularly valuable derivative. It is a bifunctional molecule, presenting three points for chemical modification: the thiazole ring itself, the reactive acetyl group at the C2 position, and the carboxylic acid at the C5 position. This trifecta of functionality makes it a highly adaptable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[5] While specific research on this exact molecule is emerging, its potential as a heterocyclic side chain with medicinal value is recognized, underscored by recent patents detailing its industrial synthesis.[4][5] This guide aims to consolidate the available technical information to facilitate its application in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1095824-76-2 | [7][8] |

| Molecular Formula | C₆H₅NO₃S | [7][8] |

| Molecular Weight | 171.17 g/mol | [7] |

| IUPAC Name | 2-acetyl-1,3-thiazole-5-carboxylic acid | [9] |

| Synonyms | This compound | |

| Physical Form | Solid | [9] |

| Purity | ≥98% | [8] |

| Boiling Point | ~380 °C | [7] |

| Storage Temperature | Room temperature, sealed in dry conditions | [10] |

| InChI Key | LIFGFPYQXSGAQL-UHFFFAOYSA-N | [9] |

| SMILES | CC(=O)C1=NC=C(S1)C(=O)O | [7] |

Spectroscopic Profile: A Guide to Characterization

Accurate structural confirmation is paramount in chemical synthesis. The following section outlines the expected spectroscopic signatures for this compound, based on the analysis of its functional groups.[11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the 10-13 ppm range.[12][13][14] This signal's broadness and chemical shift are characteristic of the acidic proton involved in hydrogen bonding.

-

Thiazole Ring Proton (-CH=): A sharp singlet corresponding to the proton at the C4 position of the thiazole ring. Based on related structures, this peak is anticipated between 8.0 and 8.5 ppm.[15]

-

Acetyl Protons (-CH₃): A sharp singlet integrating to three protons, corresponding to the methyl group of the acetyl function. This signal is expected to appear in the 2.5-2.8 ppm range.[15][16]

¹³C NMR Spectroscopy

The carbon NMR spectrum should reveal all six carbon atoms of the molecule:

-

Carboxylic Carbonyl (-COOH): This signal will be in the 165-185 ppm range, characteristic of a carboxylic acid.[12][13][14]

-

Acetyl Carbonyl (-C=O): The ketone carbonyl carbon is expected to resonate slightly more downfield than an amide but upfield of the acid, typically in the 190-200 ppm range.

-

Thiazole Carbons (C2, C4, C5): The three carbons of the heterocyclic ring will appear in the aromatic region, generally between 115-170 ppm. The specific shifts will be influenced by the attached substituents.

-

Acetyl Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically in the 25-30 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[13][14] This is a hallmark feature of a hydrogen-bonded carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[11][12]

-

C=O Stretch (Acetyl Ketone): A strong, sharp absorption band typically appearing around 1680-1700 cm⁻¹.

-

C=N Stretch (Thiazole Ring): An absorption of medium intensity in the 1600-1650 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a prominent ion corresponding to its molecular weight.

-

[M-H]⁻ (Negative Ion Mode): An intense peak at m/z ≈ 170.0, corresponding to the deprotonated molecule.

-

[M+H]⁺ (Positive Ion Mode): A peak at m/z ≈ 172.2.

-

Fragmentation: Signature fragmentation patterns would likely involve the loss of H₂O (18 Da), CO (28 Da), and COOH (45 Da).[12]

Synthesis and Manufacturing

A robust and scalable synthesis is crucial for the industrial application of a chemical intermediate. A patented method provides a clear, multi-step pathway suitable for large-scale production.[4] The process is designed to be simple to operate with high yield and product quality.[4]

Synthetic Workflow Diagram

Caption: Industrial synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted summary based on the disclosed synthesis.[4] Note: This procedure should only be performed by trained chemists in a suitable laboratory setting.

Step 1: Synthesis of Intermediate 1

-

In a suitable reactor, charge toluene, thiourea, and n-propanal.

-

Begin stirring and slowly add sulfonyl chloride to the mixture.

-

Heat the reaction mixture to 50-80°C and maintain for 2-4 hours.

-

After the reaction is complete, cool the mixture and adjust the pH to 8-9 using a suitable base (e.g., aqueous ammonia) to isolate Intermediate 1.

Step 2: Synthesis of Intermediate 2

-

Prepare a solution of dilute sulfuric acid and hydrobromic acid.

-

Add Intermediate 1 to the acidic solution, stir, and cool to 0-4°C.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-4°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Adjust the pH to 8 with a base (e.g., 20% NaOH solution) and extract the product (Intermediate 2) with a solvent like dichloromethane.

Step 3: Synthesis of Intermediate 3 (Ester Precursor)

-

Dissolve Intermediate 2 in an anhydrous solvent such as tetrahydrofuran (THF) and cool to -70°C under an inert atmosphere.

-

Add n-butyllithium solution dropwise, maintaining the temperature below -65°C, and stir for 30 minutes.

-

Add ethyl acetate dropwise, again keeping the temperature at -65°C, and react for another 30 minutes.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic phases and remove the solvent to yield the crude ester, Intermediate 3.

Step 4: Hydrolysis to Final Product

-

Subject the ester (Intermediate 3) to standard acid or base-catalyzed hydrolysis conditions.

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its three functional components.

Caption: Reactivity map of this compound.

-

Carboxylic Acid Group: This is the most acidic site and can be readily converted into a variety of derivatives. Standard protocols can be used for esterification (reaction with alcohols under acidic conditions) or amidation (activation with reagents like HBTU or conversion to an acid chloride followed by reaction with an amine). This is a primary handle for linking the molecule to other fragments.

-

Acetyl Group: The methyl protons of the acetyl group are acidic and can participate in base-catalyzed reactions like aldol condensations to form α,β-unsaturated ketones. The ketone carbonyl can also be reduced to a secondary alcohol using reducing agents like sodium borohydride, providing another point for modification.

-

Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic aromatic substitution.[17] The existing substituents make the C4 position the most likely site for reactions like halogenation or nitration, although conditions may need to be carefully controlled.[17] The C2 proton is the most acidic on the ring, but this position is already substituted.[2]

Applications in Research and Drug Development

Thiazole-containing compounds are widely researched for a plethora of therapeutic applications, including as antimicrobial, anti-inflammatory, anti-cancer, and antiviral agents.[1][3] this compound serves as an ideal starting point or intermediate for creating libraries of novel compounds for screening.

-

Scaffold for Combinatorial Chemistry: Its multiple reactive sites allow for the systematic synthesis of derivatives to build a library for high-throughput screening. For example, novel amide derivatives based on the structure of the anti-cancer drug Dasatinib have been synthesized from related 2-amino-thiazole-5-carboxylic acid precursors.[18]

-

Intermediate for API Synthesis: The molecule can act as a key building block for more complex Active Pharmaceutical Ingredients (APIs).[19] Its structure is valuable for creating compounds that target kinases, a common strategy in oncology.[20]

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify core interactions with biological targets.

Safety and Handling

According to available Safety Data Sheets (MSDS), this compound is classified as a hazardous substance.[21]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictograms: GHS07 (Exclamation Mark).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, gloves, and a lab coat.[22] Work should be conducted in a well-ventilated area or a chemical fume hood.[21][22] Avoid breathing dust and prevent contact with skin and eyes.[21]

-

First Aid: In case of contact, wash the affected area thoroughly with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention in all cases of significant exposure.[21]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via a licensed professional waste disposal service.[21]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[21]

Conclusion

This compound is a high-value chemical intermediate poised for significant application in the fields of medicinal chemistry and organic synthesis. Its trifunctional nature provides a rich platform for chemical exploration, enabling the development of novel compounds with therapeutic potential. The availability of a scalable synthetic route further enhances its attractiveness for industrial and academic researchers. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of versatile building blocks like this compound will be instrumental in advancing the frontiers of drug discovery.

References

- MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid (Source: Google Search)

- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid (Source: Google P

- This compound | 1095824-76-2 | VTB82476 (Source: Biosynth)

- This compound | 1095824-76-2 (Source: Sigma-Aldrich)

- 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis (Source: ChemicalBook)

- 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2 (Source: Chemsrc)

- This compound | 1095824-76-2 (Source: Benchchem)

- This compound 1095824-76-2 wiki (Source: Guidechem)

- This compound | 1095824-76-2 (Source: ChemicalBook)

- Thiazole-5-carboxylic acid (Source: Chem-Impex)

- 2-Acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis (Source: 2-Acetylthiazole.com)

- This compound 98% | CAS: 1095824-76-2 (Source: AChemBlock)

- Thiazole (Source: Wikipedia)

- A Systematic Review On Thiazole Synthesis And Biological Activities (Source: ResearchG

- Synthesis, Reactions and Medicinal Uses of Thiazole (Source: Pharmaguideline)

- 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 (Source: PubChem)

- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates (Source: ResearchG

- Biological and medicinal significance of 2-aminothiazoles (Source: Scholars Research Library)

- CN105348216A - Synthetic method for 2-acetyl thiazole (Source: Google P

- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.

- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv

- Spectroscopy of Carboxylic Acid Deriv

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

- This compound | 1095824-76-2 (Source: Sigma-Aldrich)

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (Source: Google P

- 2-acetyl thiazole 2-acetylthiazole (Source: The Good Scents Company)

- Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd (Source: LookChem)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents (Source: PMC - PubMed Central)

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics (Source: FABAD Journal of Pharmaceutical Sciences)

- Spectroscopy of Carboxylic Acid Deriv

- CH 336: Carboxylic Acid Spectroscopy (Source: Oregon St

- Spectroscopy of Carboxylic Acids and Nitriles (Source: OpenStax)

- Spectroscopy of Carboxylic Acids and Nitriles (Source: Chemistry LibreTexts)

- 5-Acetylthiazole-2-carboxylic acid | 1211569-28-6 (Source: BLD Pharm)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. kuey.net [kuey.net]

- 7. This compound | 1095824-76-2 | VTB82476 [biosynth.com]

- 8. This compound 98% | CAS: 1095824-76-2 | AChemBlock [achemblock.com]

- 9. This compound | 1095824-76-2 [sigmaaldrich.com]

- 10. This compound | 1095824-76-2 [chemicalbook.com]

- 11. fiveable.me [fiveable.me]

- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 18. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. capotchem.cn [capotchem.cn]

- 22. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-Acetylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a valuable building block in the synthesis of novel therapeutic agents. The thiazole nucleus is a key structural motif in numerous biologically active molecules, and the functional groups of this particular derivative offer versatile handles for molecular elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the available methodologies. The content is designed to equip researchers and drug development professionals with the practical knowledge required to efficiently synthesize and utilize this important chemical entity.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates. The thiazole moiety is a key component of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound, in particular, presents two key points for chemical modification: the acetyl group at the 2-position and the carboxylic acid at the 5-position. These functional groups allow for the construction of more complex molecules through reactions such as condensation, amidation, and esterification, making it a highly sought-after intermediate in the development of new chemical entities.

Synthetic Pathways to this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods can be broadly categorized into two approaches: construction of the thiazole ring with the desired substituents already in place or post-functionalization of a pre-formed thiazole ring. This guide will detail two prominent pathways.

Pathway 1: Multi-Step Synthesis via Ring Formation and Subsequent Functionalization

A multi-step synthesis has been developed that builds the thiazole ring and then sequentially introduces the required functional groups. This pathway is particularly suited for large-scale production due to its use of readily available starting materials.[3]

The overall synthetic scheme is as follows:

Caption: Multi-step synthesis of this compound.

Step-by-Step Mechanistic Elucidation:

-

Formation of the Thiazole Precursor (Compound 1): The synthesis commences with the reaction of thiourea and n-propanal in the presence of sulfonyl chloride.[3] This reaction proceeds through a condensation mechanism to form an intermediate which then cyclizes to the thiazole precursor.

-

Oxidation to the Carboxylic Acid Precursor (Compound 2): The next step involves the oxidation of the side chain on the thiazole ring to a carboxylic acid or a derivative thereof.

-

Acetylation of the Thiazole Ring (Compound 3): The crucial acetyl group is introduced at the 2-position of the thiazole ring. This is achieved through a metal-halogen exchange followed by reaction with an acetylating agent. Specifically, the thiazole intermediate is treated with n-butyllithium at low temperatures (-70°C) to generate a lithiated species, which then reacts with ethyl acetate to install the acetyl group.[3][4]

-

Final Conversion to this compound: The final step involves the conversion of the precursor to the target carboxylic acid. This may involve hydrolysis of an ester group or oxidation of a side chain, depending on the specific nature of Compound 3.

Experimental Protocol (Adapted from Patent CN117567388B): [3]

-

Step 1: Synthesis of Compound 1

-

To a solution of thiourea (208g) and n-propanal (80g) in toluene (800g), slowly add sulfonyl chloride (200g) while stirring.

-

Heat the mixture to 70°C and maintain for 3 hours.

-

After the reaction, cool the solution and adjust the pH to 8-9 with ammonia water to obtain Compound 1.

-

-

Step 3: Synthesis of Compound 3 (Acetylation)

-

Dissolve Compound 2 (30g) in tetrahydrofuran (150g) and cool to -70°C.

-

Slowly add 2.5M n-butyllithium solution (70mL) while maintaining the temperature at -70°C.

-

After 30 minutes, add ethyl acetate (16.3g) dropwise, keeping the temperature at -65°C.

-

React for 30 minutes and then quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and remove the solvent to obtain crude Compound 3 (yield: 92%).

-

Pathway 2: Minisci-Type Acetylation of a Thiazole-5-carboxylate Ester

An alternative approach involves the direct acetylation of a pre-formed thiazole-5-carboxylate ester via a Minisci-type radical reaction. This method offers a more direct route to the acetylated thiazole core. The resulting ester can then be hydrolyzed to the final carboxylic acid.

The synthetic scheme is as follows:

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Acetylthiazole-5-carboxylic Acid

This document provides an in-depth technical guide to the spectroscopic properties of 2-Acetylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct, published experimental spectra for this specific molecule, this guide synthesizes predictive data grounded in established spectroscopic principles and data from closely related structural analogs. This approach offers researchers a robust framework for the identification and characterization of this compound.

Molecular Structure and Overview

This compound (CAS: 1095824-76-2, Formula: C₆H₅NO₃S, MW: 171.17 g/mol ) possesses a unique trifunctional architecture: a thiazole core, an acetyl group, and a carboxylic acid moiety.[1][2][3] This structure dictates its spectroscopic signature, with each functional group contributing distinct and identifiable features. Understanding these features is paramount for confirming synthesis, assessing purity, and elucidating its role in chemical reactions.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on data from its methyl ester analog and established chemical shift principles.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple and highly informative, revealing three distinct signals in a deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-4 | ~8.6 | Singlet (s) | 1H | Thiazole ring proton | The proton on the electron-deficient thiazole ring is expected to be significantly downfield. The shift is based on the methyl ester analog (δ 8.50 in CDCl₃).[4] |

| -COOH | ~13.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton | The acidic proton of a carboxylic acid typically appears as a broad, downfield signal due to hydrogen bonding and chemical exchange. |

| -COCH₃ | ~2.7 | Singlet (s) | 3H | Acetyl methyl protons | These protons are adjacent to a carbonyl group, resulting in a downfield shift. The value is extrapolated from the methyl ester analog (δ 2.73 in CDCl₃).[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C6 | ~192 | Acetyl C=O | Ketone carbonyl carbons typically resonate in this downfield region. |

| C2 | ~168 | Thiazole C2 | This carbon is attached to two heteroatoms (N and S) and the acetyl group, leading to a significant downfield shift. |

| C9 | ~163 | Carboxyl C=O | Carboxylic acid carbons are characteristically found in the 160-185 ppm range.[5] |

| C5 | ~145 | Thiazole C5 | Attached to the electron-withdrawing carboxylic acid group, this carbon is shifted downfield. |

| C4 | ~130 | Thiazole C4 | The CH of the thiazole ring, expected to be the most upfield of the ring carbons. |

| C8 | ~26 | Acetyl CH₃ | A typical chemical shift for a methyl group attached to a carbonyl. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation : Accurately weigh 10-20 mg of solid this compound.[1]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[6] Gentle vortexing may be required to ensure complete dissolution.

-

Filtration : Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Spectrometer Setup : Insert the sample into the NMR spectrometer.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

-

Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is used, typically requiring a higher number of scans due to the lower natural abundance of the ¹³C isotope.[3]

-

Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an invaluable tool for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from its carboxylic acid and acetyl moieties.

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3300–2500 | O–H stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad | This exceptionally broad band is a hallmark of a hydrogen-bonded carboxylic acid dimer.[8] |

| ~1720 | C=O stretch | Carboxylic Acid C=O | Strong, Sharp | The carbonyl of the carboxylic acid group, typically found around 1700-1730 cm⁻¹.[9] |

| ~1690 | C=O stretch | Acetyl C=O | Strong, Sharp | The ketone carbonyl, expected at a slightly lower wavenumber due to conjugation with the thiazole ring.[10] |

| ~1600 & ~1475 | C=C / C=N stretch | Thiazole Ring | Medium | Aromatic and heteroaromatic ring stretching vibrations occur in this region. |

| 1320–1210 | C–O stretch | Carboxylic Acid | Strong | This stretch is coupled with O-H bending, contributing to the fingerprint region.[8] |

| 950-910 | O-H bend | Carboxylic Acid (out-of-plane) | Medium, Broad | Another characteristic, though less intense, band for carboxylic acid dimers.[8] |

Experimental Protocol for FT-IR Data Acquisition

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

-

Sample Preparation (ATR Method) : The simplest method is Attenuated Total Reflection (ATR). Place a small amount of the solid sample directly onto the ATR crystal.[11] Ensure good contact between the sample and the crystal by applying pressure.

-

Sample Preparation (KBr Pellet Method) : Alternatively, thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

Background Spectrum : Acquire a background spectrum of the empty ATR crystal or the ambient air to subtract atmospheric CO₂ and H₂O absorptions.[12]

-

Sample Spectrum : Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural confirmation.

Predicted Fragmentation Profile:

-

Molecular Ion (M⁺˙) : The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 171, corresponding to the molecular weight of the compound.[13]

-

Key Fragmentation Pathways : As a hard ionization technique, EI is expected to induce significant fragmentation.[14] The stability of the thiazole ring may result in a relatively intense molecular ion peak.

Table 4: Predicted Key Fragments in EI-MS

| m/z | Predicted Fragment Ion | Loss from Molecular Ion | Rationale |

| 171 | [C₆H₅NO₃S]⁺˙ | - | Molecular Ion (M⁺˙) |

| 156 | [C₅H₂NO₃S]⁺ | •CH₃ (15) | Loss of the methyl radical from the acetyl group is a common fragmentation pathway for methyl ketones. |

| 128 | [C₅H₄NOS]⁺ | •COOH (45) | Cleavage of the carboxylic acid group via loss of the carboxyl radical.[15] |

| 126 | [C₄H₂N₂S]⁺˙ | •COOH + 2H | A complex rearrangement following the loss of the carboxyl group. |

| 43 | [CH₃CO]⁺ | C₅H₂NO₂S (128) | Formation of the stable acylium ion, a very common and often intense peak for acetyl-containing compounds. |

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction : The compound, being a solid, can be introduced via a direct insertion probe.[14] Alternatively, if sufficiently volatile and thermally stable, it can be introduced via Gas Chromatography (GC).

-

Ionization : The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[16] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide provides a predictive but scientifically grounded blueprint for its analysis. The ¹H NMR should clearly show three distinct signals, while the IR will be characterized by the very broad O-H and dual C=O stretches. Mass spectrometry will confirm the molecular weight and reveal fragmentation patterns dominated by the loss of acetyl and carboxyl moieties. These data, when acquired and interpreted according to the protocols outlined, provide a comprehensive and definitive identification of the target molecule, enabling researchers to proceed with confidence in their drug development and materials science applications.

References

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- UniTechLink. (2023). Step-by-step Analysis of FTIR.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Wikipedia. (n.d.). Electron ionization.

- National Institutes of Health (NIH). (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.

- ResearchGate. (n.d.). FTIR spectroscopy work flow for imaging and diagnosis.

- Carbonyl-compounds-IR-spectroscopy. (n.d.). Carbonyl compounds - IR spectroscopy.

- Northern Illinois University. (n.d.). Sample preparation for FT-IR.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. organomation.com [organomation.com]

- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. researchgate.net [researchgate.net]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 2-Acetylthiazole-5-carboxylic acid (CAS: 1095824-76-2)

A Primer for Senior Application Scientists and Drug Development Professionals

This guide offers a detailed examination of 2-Acetylthiazole-5-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the practical synthesis, characterization, and application of this compound, grounded in established chemical principles and field-proven insights. The structure of this document is designed to follow a logical progression from fundamental properties to complex applications, empowering researchers to fully leverage this molecule's potential.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound featuring a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen.[1][2] This ring system is a privileged scaffold in drug discovery, renowned for its ability to engage in a wide range of non-covalent interactions with biological macromolecules.[2][3] The molecule is further functionalized with an acetyl group at the 2-position and a carboxylic acid at the 5-position, providing two distinct points for chemical modification and derivatization.

Key identifying and physical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 1095824-76-2 | [4][5][6] |

| Molecular Formula | C₆H₅NO₃S | [4][5][6][7] |

| Molecular Weight | 171.17 g/mol | [6][8][9][10] |

| IUPAC Name | 2-acetyl-1,3-thiazole-5-carboxylic acid | [4][7] |

| Synonyms | 2-Acetyl-5-thiazolecarboxylic acid | [8][11] |

| Physical Form | Solid | [4][11] |

| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg (Predicted) | [5][8][9] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [5] |

| Flash Point | 183.6 ± 25.7 °C (Predicted) | [5][8] |

| InChIKey | LIFGFPYQXSGAQL-UHFFFAOYSA-N | [4][5][12] |

| SMILES | CC(=O)c1ncc(C(=O)O)s1 | [5][10][12] |

Synthesis Methodology: An Industrial Approach

While several theoretical routes to this molecule could be envisioned, a practical and scalable synthesis method has been disclosed, which is suitable for industrial production due to its operational simplicity and high yield.[1] The causality behind this multi-step process lies in the sequential and controlled construction of the functionalized thiazole ring.

The overall workflow is depicted below.

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol

The following protocol is adapted from the disclosed industrial method.[1]

Step 1: Synthesis of Intermediate Compound 1

-

To a suitable reaction vessel, add toluene as the organic solvent.

-

Charge the vessel with thiourea and n-propanal. A typical mass ratio is approximately 20.8 parts thiourea to 8 parts n-propanal.[1]

-

Initiate stirring and slowly add sulfonyl chloride (approx. 20 parts) to the mixture. The use of sulfonyl chloride is critical for facilitating the cyclization and formation of the thiazole precursor.

-

Heat the reaction mixture to 50-80 °C (optimally 70 °C) and maintain for 2-4 hours (optimally 3 hours).[1]

-

After the reaction is complete, cool the mixture and adjust the pH to 8-9 using a suitable base (e.g., ammonia water). This step is crucial for neutralizing the acidic byproducts and enabling the isolation of the intermediate.

-

Separate the organic phase. The aqueous phase can be extracted with additional toluene to maximize yield.

-

Combine the organic phases and remove the solvent under reduced pressure to obtain Compound 1.

Step 2: Synthesis of Intermediate Compound 2

-

In a separate vessel, prepare a mixed solution of dilute sulfuric acid and hydrobromic acid.

-

Add Compound 1 to the acidic solution with stirring and cool the mixture to 0-4 °C. This low temperature is critical for controlling the subsequent diazotization reaction.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-4 °C. This forms a diazonium salt intermediate, a common strategy for introducing new functional groups onto an aromatic ring.

-

Allow the reaction to proceed at this temperature.

-

Upon completion, adjust the solution's pH to 8-9 and extract the product to yield Compound 2.

Step 3: Final Synthesis The patent describes further steps to convert Compound 2 into the final product, 2-acetyl-5-thiazole carboxylic acid. These steps typically involve reactions to introduce the acetyl group and ensure the carboxylic acid moiety is present.[1]

An alternative strategy for introducing the acetyl group onto a pre-formed thiazole-5-carboxylate scaffold involves a Minisci-type radical acetylation.[13] This reaction on a related methyl ester derivative uses ferrous sulfate, tert-butyl hydroperoxide, and an aldehyde to generate the acetyl radical, demonstrating a different mechanistic pathway to the 2-acetylthiazole core.[13]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Spectroscopic Profile (Expected)

-

¹H NMR: The proton spectrum is expected to be simple. A sharp singlet should appear in the aromatic region (typically >8.0 ppm) corresponding to the single proton on the thiazole ring. Another sharp singlet would be observed in the aliphatic region (around 2.7 ppm) for the three protons of the acetyl methyl group. The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift (>10 ppm).

-

IR Spectroscopy: Key absorptions are predicted to confirm the functional groups. A very broad band from 3400-3000 cm⁻¹ indicates the O-H stretch of the carboxylic acid.[14] Two distinct C=O stretching frequencies are expected: one around 1710 cm⁻¹ for the carboxylic acid and another around 1670-1690 cm⁻¹ for the aryl ketone.[14] Absorptions for the aromatic C=C and C=N bonds of the thiazole ring would also be present in the 1600-1500 cm⁻¹ region.[14]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.17. Key fragmentation patterns would likely include the loss of the methyl group (M-15) and the loss of the carboxylic acid group (M-45).

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively performed using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of an acetonitrile and water gradient, acidified with formic or phosphoric acid, would be a suitable starting point for method development.[15]

-

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the synthesis reactions, using an appropriate eluent system such as acetone-heptane.[16]

Role in Drug Discovery and Chemical Research

The true value of this compound lies in its application as a versatile chemical intermediate.[1][17] The thiazole nucleus is a cornerstone of medicinal chemistry, and this compound provides researchers with a scaffold containing orthogonal functional groups ready for elaboration.[2]

Caption: Role as a building block in drug discovery pipelines.

-

Medicinal Chemistry: The carboxylic acid group is an ideal handle for forming amide bonds, allowing for the coupling of various amines to explore structure-activity relationships (SAR). This approach has been used to develop potent anti-tumor agents based on the 2-amino-thiazole-5-carboxylic acid core.[18][19] Thiazole derivatives have demonstrated significant potential as anti-cancer agents by mechanisms that include apoptosis induction and modulation of key signaling pathways.[3]

-

Agrochemicals: The thiazole scaffold is also prevalent in agrochemicals, where it is used in the development of novel fungicides and herbicides.[17]

-

Material Science: This compound can also serve as a monomer or intermediate in the synthesis of specialty polymers and resins.[17]

The biological activity of thiazole-containing compounds is often attributed to the ring's aromaticity and the presence of the nitrogen and sulfur heteroatoms, which facilitate crucial non-covalent interactions with protein targets.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritant | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Respiratory Irritant | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

| Data sourced from multiple suppliers.[4][8][12][20] |

Precautions for Safe Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][20]

-

Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[8][21]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][20][21] For long-term stability, it should be sealed in dry, room-temperature conditions.[4][11]

-

Disposal: Dispose of unused material and its container through a licensed professional waste disposal service, in accordance with local regulations.[21]

References

- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.

- MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid. ChemSrc. [Link]

- 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2. Chemsrc. [Link]

- A Systematic Review On Thiazole Synthesis And Biological Activities.

- Useful Spectroscopic D

- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.

- 2-Acetylthiazole. NIST WebBook. [Link]

- Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv

- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.

- CN105348216A - Synthetic method for 2-acetyl thiazole.

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

- 1. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 2. kuey.net [kuey.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1095824-76-2 [sigmaaldrich.com]

- 5. 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2 | Chemsrc [chemsrc.com]

- 6. 1095824-76-2 | CAS DataBase [chemicalbook.com]

- 7. This compound 98% | CAS: 1095824-76-2 | AChemBlock [achemblock.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 1095824-76-2 | VTB82476 [biosynth.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound | 1095824-76-2 [sigmaaldrich.com]

- 12. 1095824-76-2 | this compound | Ketones | Ambeed.com [ambeed.com]

- 13. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 14. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 15. Separation of 2-Acetylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

- 18. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 20. chemscene.com [chemscene.com]

- 21. capotchem.cn [capotchem.cn]

Physical and chemical properties of 2-Acetylthiazole-5-carboxylic acid.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylthiazole-5-carboxylic Acid

Introduction

This compound (CAS No: 1095824-76-2) is a heterocyclic compound of growing interest within the pharmaceutical and chemical research sectors.[1] Its structure, featuring a thiazole core substituted with both an acetyl and a carboxylic acid group, presents a unique combination of functionalities that make it a valuable building block for drug discovery and a subject of academic interest.[1][2] The thiazole ring is a key scaffold in numerous approved drugs, including the anticancer agent Dasatinib, highlighting the therapeutic potential of this chemical family.[1][3]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for synthesis, handling, and application in novel research endeavors. We will delve into its structural identity, physical characteristics, chemical reactivity, spectroscopic signature, synthesis, and safety protocols, grounding all information in authoritative sources.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. This compound is systematically named 2-acetyl-1,3-thiazole-5-carboxylic acid.[4] Its core structure consists of a five-membered thiazole ring, which is an aromatic heterocycle containing one sulfur and one nitrogen atom.

Key Identifiers:

-

IUPAC Name: 2-acetyl-1,3-thiazole-5-carboxylic acid[4]

The molecule's structure incorporates three key functional groups: a carboxylic acid, a ketone (the acetyl group), and the thiazole ring itself. This trifecta of functionality dictates its physical properties, chemical reactivity, and potential for forming derivatives.

Caption: Core structure and key functional groups.

Physical Properties

The physical properties of a compound are critical for its purification, formulation, and storage. The data presented below are compiled from various chemical suppliers and databases. It is important to note that some of these values, particularly for boiling point and density, are often computationally predicted rather than experimentally determined and should be treated as estimates.

| Property | Value | Source(s) |

| Physical Form | Solid | [4][6] |

| Molecular Weight | 171.17 g/mol | [5][7][9] |

| Boiling Point | 380.0 ± 34.0 °C (at 760 mmHg) | [5][9] |

| Density | 1.473 g/cm³ | [5] |

| Flash Point | 183.6 ± 25.7 °C | [5] |

| Refractive Index | 1.599 | [5] |

| XLogP3 | 0.05 | [5] |

| Polar Surface Area | 95.5 Ų | [5][10] |

Solubility

Experimental solubility data for this compound is not widely published. However, based on its structure, we can make informed predictions. The presence of the polar carboxylic acid group suggests it will have some solubility in polar protic solvents like water, methanol, and ethanol, likely enhanced at higher pH where the carboxylate salt is formed. Its solubility in nonpolar solvents like hexanes is expected to be low. The related compound, 2-Acetylthiazole, is described as slightly soluble or insoluble in water, indicating the carboxylic acid moiety is crucial for aqueous solubility.[11][12]

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the thermodynamic solubility of a compound, a critical parameter in drug development.

Causality: The shake-flask method is the gold standard because it allows the system to reach equilibrium between the dissolved and solid states of the compound, providing a true measure of thermodynamic solubility rather than a kinetically limited one. Using a buffer at a specific pH is crucial as the ionization state of the carboxylic acid will significantly impact aqueous solubility.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a low-binding 0.22 µm syringe filter (e.g., PVDF).

-

Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute a known volume of the clear supernatant and analyze its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor and the standard curve to determine the solubility.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its three principal functional groups.

-

Carboxylic Acid: This group is acidic and will donate a proton. While the experimental pKa is not reported, it is expected to be in the typical range for carboxylic acids, approximately 3-5.[13] It can readily undergo reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like HBTU), and reduction to a primary alcohol.

-

Ketone: The acetyl group's carbonyl is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Thiazole Ring: The aromatic thiazole ring is generally stable but can participate in electrophilic aromatic substitution reactions, although it is less reactive than benzene. The existing substituents will direct the position of any further substitution.

Protocol for pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a direct and accurate method for determining the pKa. It works by measuring the change in pH of a solution of the acid as a known concentration of a strong base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if water solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH value at exactly half the volume of the equivalence point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically found far downfield (>10-12 ppm).[14][15] Its chemical shift is highly dependent on solvent and concentration.[14] This peak will disappear upon exchange with D₂O.[14]

-

Thiazole Proton (-CH-): A sharp singlet is expected for the proton at the C4 position of the thiazole ring, likely in the aromatic region (7-9 ppm).

-

Acetyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons, likely around 2.5-2.8 ppm.

-

-

¹³C NMR:

-

Carboxylic Carbonyl (-COOH): Expected in the range of 165-185 ppm.[14][15]

-

Ketone Carbonyl (-C=O): Expected further downfield than the acid carbonyl, typically >190 ppm.

-

Thiazole Carbons: Two quaternary carbons and one CH carbon, expected in the aromatic region (approx. 115-160 ppm).

-

Acetyl Carbon (-CH₃): Expected in the upfield region (approx. 20-30 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[14]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[14] This is one of the most characteristic peaks for a carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically around 1710-1760 cm⁻¹.[14]

-

C=O Stretch (Ketone): A strong, sharp absorption, usually at a slightly lower frequency than the acid C=O, perhaps around 1680-1700 cm⁻¹.

-

C=N and C=C Stretches (Thiazole Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (171.17) should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₆H₅NO₃S.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[15] The acetyl group could be lost as a CH₃CO radical (M-43).

Synthesis Pathway

While several synthetic routes may be possible, a method suitable for industrial production has been detailed in a recent patent.[2] This approach provides a scalable pathway to the target compound.

Protocol for Synthesis of this compound[2]

Causality: This multi-step synthesis builds the thiazole ring first and then introduces the required functional groups. The final step is a strong oxidation, a classic method for converting an appropriate precursor into a carboxylic acid. This ensures the robust thiazole ring remains intact while the more labile side chain is transformed.

Caption: Patented synthesis workflow.[2]

Methodology (Summarized from Patent CN117567388B):

-

Ring Formation: Thiourea and n-propanal are mixed in toluene. Sulfonyl chloride is added slowly, and the mixture is heated to 70°C for 3 hours. After the reaction, the pH is adjusted to 9 with ammonia water to yield an intermediate compound.[2]

-

Intermediate Steps: The patent describes further transformations of the initial product to create a suitable precursor for oxidation.[2]

-

Oxidation: The precursor (Compound 3 in the patent) is suspended in deionized water and heated. An aqueous solution of potassium permanganate (KMnO₄) is added in portions, and the reaction is maintained at 70°C for 4.5 hours.[2]

-

Workup and Isolation: The reaction mixture is filtered to remove solids (manganese dioxide). The aqueous solution is extracted with dichloromethane to remove organic impurities. The pH of the remaining aqueous phase is then adjusted to 2, causing the final product, this compound, to precipitate as a white solid.[2] The reported yield for this final step is 90%.[2]

Safety and Handling

Proper handling of any chemical is paramount. This compound is classified as an irritant.

GHS Hazard Information: [4][6]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautions: [5][16]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[4][6]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5][16]

Conclusion

This compound is a promising heterocyclic building block with significant potential for applications in medicinal chemistry. Its well-defined structure, characterized by a stable thiazole core and reactive acetyl and carboxylic acid functionalities, offers numerous avenues for synthetic modification. This guide has consolidated the available data on its physical and chemical properties, provided standardized protocols for their experimental determination, outlined a viable synthetic route, and summarized essential safety information. As research into thiazole derivatives continues to expand, a thorough understanding of this compound's fundamental characteristics will be indispensable for scientists aiming to unlock its full potential.

References

- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 1095824-76-2.

- ChemShuttle. (n.d.). 2-acetylthiazole-5-carboxylicacid;CAS No.:1095824-76-2.

- PubChem. (n.d.). 2-Acetyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 49853468.

- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.

- Biosynth. (n.d.). This compound | 1095824-76-2 | VTB82476.

- AChemBlock. (n.d.). This compound 98% | CAS: 1095824-76-2.

- ChemicalBook. (n.d.). 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis.

- Guidechem. (n.d.). This compound 1095824-76-2 wiki.

- ChemicalBook. (n.d.). This compound | 1095824-76-2.

- ChemicalBook. (n.d.). 2-Acetylthiazole | 24295-03-2.

- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-acetyl-1,3-thiazole-5-carboxylic acid.

- PubChem. (n.d.). 2-Acetyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 49853468 - PubChem - NIH.

- PubChem. (n.d.). 2-Acetylthiazole | C5H5NOS | CID 520108.

- Chemsrc. (n.d.). 2-Acetyl-1,3-thiazole-5-carboxylic acid | CAS#:1095824-76-2.

- Sigma-Aldrich. (n.d.). This compound | 1095824-76-2.

- ChemicalBook. (n.d.). 2-Acetylthiazole - Safety Data Sheet.

- AK Scientific, Inc. (n.d.). 5-Thiazolecarboxylic acid, 2-ethyl- Safety Data Sheet.

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

- ResearchGate. (2007). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.

- PubChem. (n.d.). 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Benchchem. (n.d.). This compound | 1095824-76-2.

- The Good Scents Company. (n.d.). 2-acetyl thiazole.

- PubMed. (2012). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.

- National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole.

- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.

- Utah Tech University. (n.d.). pKa Chart.

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1095824-76-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 1095824-76-2 [sigmaaldrich.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. 2-Acetyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 49853468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1095824-76-2 | VTB82476 [biosynth.com]

- 10. 2-Acetylthiazole-4-carboxylic acid | C6H5NO3S | CID 193473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Acetylthiazole | 24295-03-2 [chemicalbook.com]

- 12. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 16. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 2-Acetylthiazole-5-carboxylic acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Acetylthiazole-5-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry and drug development. The document delves into the background of the thiazole moiety, detailing its significance in both natural and synthetic bioactive compounds. A thorough exploration of the synthetic routes to this compound is presented, with a focus on a recently developed, industrially scalable method. The guide also compiles the known physicochemical and spectroscopic properties of the compound, offering a complete technical profile for researchers. Furthermore, the current understanding of its biological activities and its emerging role as a valuable building block in the synthesis of novel therapeutic agents is discussed. This document is intended to be a critical resource for researchers, scientists, and drug development professionals working with thiazole-based compounds.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules.[1] The thiazole nucleus is a key structural component in a variety of natural products, most notably vitamin B1 (thiamine), and in the life-saving penicillin class of antibiotics.[1]

The versatility of the thiazole ring has led to its incorporation into a wide array of synthetic drugs with diverse therapeutic applications. These include antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid agents.[1] The proven track record of thiazole-containing drugs in treating a range of diseases underscores the continued importance of developing novel synthetic methods for functionalized thiazole derivatives. This compound has emerged as a particularly valuable heterocyclic side chain with considerable potential in the synthesis of new pharmaceutical agents.[2] This guide aims to provide a detailed technical overview of this important compound.

Synthesis of this compound: A Modern Approach

While various methods for the synthesis of thiazole derivatives have been developed over the years, a recently disclosed patent outlines a novel and industrially scalable synthesis of this compound.[2] This method is notable for its operational simplicity, high yield, and reduced generation of waste, making it suitable for large-scale production.[2]

Multi-step Synthesis Protocol

The synthesis is a four-step process starting from readily available commercial reagents. The overall synthetic pathway is depicted below:

Figure 1: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Compound 1

-

In a suitable organic solvent (e.g., toluene), combine thiourea and n-propanal.[2]

-

Slowly add sulfonyl chloride to the mixture while stirring.[2]

-

Heat the reaction mixture to 50-80°C for 2-4 hours.[2]

-

After the reaction is complete, adjust the pH of the solution to 8-9 to obtain Compound 1.[2]

Step 2: Synthesis of Compound 2

-

Add Compound 1 to a mixed solution of dilute sulfuric acid and hydrobromic acid.[2]

-

Cool the mixture to 0-4°C with stirring.[2]

-

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature at 0-4°C.[2]

-

Upon completion of the reaction, adjust the pH to 8-9 and extract to yield Compound 2.[2]

Step 3: Synthesis of Compound 3

-

Dissolve Compound 2 in a suitable solvent and cool to between -70°C and -60°C.[2]

-

Add n-butyllithium to the solution, followed by an acetate source.[2]

-

Allow the reaction to proceed at this low temperature to form Compound 3.[2]

Step 4: Synthesis of this compound

-

Suspend Compound 3 in deionized water and heat to 60°C.[2]

-

Add an aqueous solution of potassium permanganate in portions.[2]

-

Maintain the reaction temperature at 70°C for approximately 4.5 hours.[2]

-

After the reaction, filter to remove solid manganese dioxide.[2]

-

Extract the aqueous phase with dichloromethane to remove organic impurities.[2]

-

Adjust the pH of the aqueous phase to 2 with acid, causing the precipitation of this compound as a white solid.[2]

-

The final product is collected by filtration with a reported yield of 90%.[2]

Synthesis of a Derivative: Methyl 2-Acetylthiazole-5-carboxylate

The methyl ester of the title compound has also been synthesized and characterized. This derivative is useful for comparative studies and as an intermediate in further chemical modifications. The synthesis involves a Minisci-type acetylation of methyl 5-thiazolecarboxylate.[3]

Experimental Protocol for Methyl Ester Synthesis:

-

A mixture of methyl-thiazole-5-carboxylate, 4 M sulfuric acid, and acetaldehyde is prepared and cooled to 10-20°C.[3]

-

A solution of ferrous sulfate heptahydrate in water and 70% tert-butyl hydroperoxide are added simultaneously and separately to the stirred mixture.[3]

-

The reaction is stirred at room temperature for 1 hour.[3]

-

The reaction mixture is then extracted with ethyl acetate, and the organic layer is washed with saturated sodium thiosulfate solution and brine.[3]

-

After drying and removal of the solvent, the crude product is purified by column chromatography to yield methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid (80% yield).[3]

Physicochemical and Spectroscopic Data

A comprehensive technical profile of a compound is essential for its application in research and development. The following tables summarize the known physicochemical and spectroscopic data for this compound and its methyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1095824-76-2 | [4] |

| Molecular Formula | C₆H₅NO₃S | [4] |

| Molecular Weight | 171.17 g/mol | [4] |

| Physical Form | Solid | |

| Boiling Point | 380 °C | [4] |

Table 2: Spectroscopic Data for this compound and its Methyl Ester

| Data Type | This compound | Methyl 2-Acetylthiazole-5-carboxylate |

| ¹H NMR | Data reported in patent CN117567388B.[2] | (400 MHz, CDCl₃) δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H).[3] |

| Mass Spectrum (MS) | GC-MS data reported in patent CN117567388B.[2] | (ESI) m/z 186.0 [M+H]⁺.[3] |

| ¹³C NMR | No data available in the searched sources. | No data available in the searched sources. |

| Infrared (IR) | No data available in the searched sources. | No data available in the searched sources. |

Note: While the patent for the carboxylic acid synthesis mentions the availability of GC-MS and ¹H NMR spectra, the actual spectral data was not directly accessible in the reviewed sources. Researchers should refer to the patent for this information.[2]

Biological Activity and Applications in Drug Discovery

The thiazole moiety is a well-established pharmacophore, and derivatives of thiazole-5-carboxylic acid have been investigated for a range of biological activities. While specific biological studies on this compound are not extensively reported in the public domain, its structural similarity to other bioactive thiazoles suggests its potential as a scaffold in drug discovery.

Derivatives of 2-amino-thiazole-5-carboxylic acid have been synthesized and evaluated for their anti-tumor properties, with some compounds showing high antiproliferative potency on human leukemia cells.[5] The core structure of this compound makes it a valuable intermediate for the synthesis of a library of derivatives for screening against various therapeutic targets. The acetyl group at the 2-position and the carboxylic acid at the 5-position provide two reactive handles for further chemical elaboration, allowing for the systematic exploration of the structure-activity relationship (SAR).